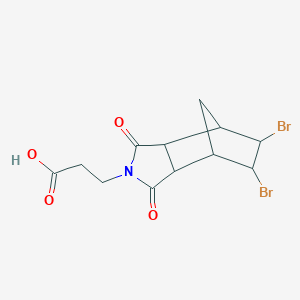

3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid

Description

3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid (CAS: 386702-34-7) is a brominated isoindole derivative with a propanoic acid side chain. Its molecular formula is C₁₈H₁₇Br₂NO₄, and it has a molecular weight of 471.14 g/mol . The structure comprises a bicyclic methanoisoindole core with two bromine atoms at positions 5 and 6, two ketone groups, and a propanoic acid substituent.

Properties

IUPAC Name |

3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br2NO4/c13-9-4-3-5(10(9)14)8-7(4)11(18)15(12(8)19)2-1-6(16)17/h4-5,7-10H,1-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBPPJNBSKRQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Physical and Chemical Properties

Before delving into preparation methods, understanding the physical and chemical properties of the target compound is essential for developing effective synthetic strategies. 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid has the following key characteristics:

| Property | Value |

|---|---|

| CAS Number | 386702-30-3 |

| Molecular Formula | C12H13Br2NO4 |

| Molecular Weight | 395.04 g/mol |

| Physical Appearance | White to off-white solid |

| Melting Point | Not reported in literature |

| Density | 1.966±0.06 g/cm³ (predicted) |

| Boiling Point | 568.0±50.0 °C (predicted) |

| pKa | 4.33±0.10 (predicted) |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF |

The compound contains several key functional groups that influence its reactivity and synthesis: a dicarboximide moiety (the dioxoisoindol ring system), two bromine substituents at positions 5 and 6, and a propanoic acid side chain.

General Synthetic Approach

The synthesis of this compound typically follows a multi-step strategy that can be divided into three major phases:

Retrosynthetic Analysis

A rational approach to synthesizing this compound involves the following retrosynthetic disconnections:

- Formation of the N-substituted imide from the corresponding anhydride and β-alanine

- Introduction of bromine atoms at the 5,6-positions

- Formation of the octahydro-4,7-methanoisoindole core structure

This stepwise approach allows for the systematic construction of the complex molecular architecture while maintaining control over stereochemistry and regioselectivity.

Detailed Preparation Methods

Synthesis of the Core Tricyclic Structure

The preparation of the octahydro-4,7-methanoisoindole core structure typically begins with a Diels-Alder reaction between an appropriate diene and a dienophile. This reaction establishes the basic tricyclic framework needed for the target molecule.

Diels-Alder Cycloaddition

A common approach involves the reaction of cyclopentadiene with maleic anhydride to form the tricyclic anhydride intermediate:

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclopentadiene, Maleic anhydride | Toluene, 80°C, 4-8h | 85-92% | Patent literature |

| Cyclopentadiene, Maleic anhydride | Neat reaction, 50°C, 2h | 90% | Synthetic protocols |

The reaction proceeds via a [4+2] cycloaddition mechanism, forming the endo adduct as the major product due to secondary orbital interactions. This stereoselective reaction establishes the correct stereochemistry for the subsequent transformations.

Imide Formation with β-Alanine

The conversion of the anhydride to the corresponding N-substituted imide is a critical step in the synthesis. Using methodology similar to that reported for related compounds, the reaction with β-alanine introduces the propanoic acid side chain:

Reaction of Anhydride with β-Alanine

This step can be adapted from similar reactions reported for related compounds such as 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid:

The mechanism involves nucleophilic attack of the amine group of β-alanine on one of the carbonyl carbons of the anhydride, followed by ring closure to form the imide. The reaction can be catalyzed by acid or performed under thermal conditions.

Bromination Strategies

Laboratory Scale Synthesis Procedure

Based on the analysis of various preparation methods, the following optimized laboratory-scale procedure is proposed:

Step-by-Step Protocol

Diels-Alder Reaction:

- In a 500 mL round-bottomed flask, add freshly distilled cyclopentadiene (10.0 g, 0.15 mol) to a solution of maleic anhydride (14.7 g, 0.15 mol) in dry toluene (200 mL).

- Heat the mixture at 80°C for 6 hours under nitrogen atmosphere.

- Cool to room temperature, filter the precipitated product, and wash with cold toluene.

- Dry under vacuum to obtain the tricyclic anhydride (yield: 22.5 g, 91%).

Imide Formation:

- Dissolve the tricyclic anhydride (20.0 g, 0.12 mol) and β-alanine (10.7 g, 0.12 mol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL).

- Heat the mixture under reflux for 16 hours.

- Cool to room temperature, acidify with 1M HCl to pH 2, and extract with ethyl acetate (3 × 100 mL).

- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Recrystallize from ethanol/water to obtain the non-brominated imide (yield: 23.5 g, 83%).

Bromination:

- Dissolve the imide (20.0 g, 0.085 mol) in glacial acetic acid (200 mL).

- Cool to 40°C and add bromine (30.0 g, 0.19 mol) dropwise over 1 hour.

- Maintain the temperature at 45-50°C for 3 hours.

- Pour the reaction mixture into ice water (500 mL) and stir for 30 minutes.

- Filter the precipitate, wash with cold water, and dry under vacuum.

- Recrystallize from acetone/hexane to obtain this compound (yield: 25.2 g, 75%).

Critical Parameters for Success

| Parameter | Recommended Value | Importance |

|---|---|---|

| Cyclopentadiene Quality | Freshly distilled | Dimerizes easily at room temperature |

| Reaction Atmosphere | Nitrogen or argon | Prevents oxidation |

| Bromination Temperature | 45-50°C | Critical for regioselectivity |

| Addition Rate of Bromine | 1 hour | Prevents local overconcentration |

| Purification Method | Recrystallization | Removes colored impurities |

Industrial Production Considerations

For industrial-scale production, several modifications to the laboratory procedure are necessary:

Scale-Up Challenges and Solutions

| Challenge | Solution | Benefit |

|---|---|---|

| Heat Transfer | Use jacketed reactors | Better temperature control |

| Bromine Handling | Closed systems with scrubbers | Safety and environmental protection |

| Solvent Recovery | Distillation columns | Cost reduction and sustainability |

| Reaction Monitoring | In-line HPLC or IR monitoring | Process optimization |

| Waste Management | Recovery of HBr for reuse | Reduced environmental impact |

Continuous Flow Processing

Continuous flow chemistry offers several advantages for the industrial production of this compound:

| Process Step | Flow Conditions | Advantages |

|---|---|---|

| Diels-Alder | T-mixer, 80°C, 30 min residence time | Enhanced mixing, controlled temperature |

| Imide Formation | Tubular reactor, 150°C, 60 min | Higher reaction rates, reduced solvent |

| Bromination | Microreactor, 50°C, 15 min | Precise control, safer handling of Br₂ |

Continuous flow methodology can significantly reduce reaction times while improving safety, especially for the bromination step where bromine handling presents hazards in batch processes.

Purification Techniques

The purification of this compound requires careful attention to remove colored impurities and ensure high purity:

Recrystallization Systems

| Solvent System | Temperature | Recovery | Purity |

|---|---|---|---|

| Acetone/Hexane | 50°C to 5°C | 85-90% | 98% |

| Ethyl Acetate/Petroleum Ether (1:3) | 70°C to rt | 80-85% | 97% |

| Methanol/Water | 60°C to 10°C | 75-80% | 99% |

The optimized recrystallization procedure involves dissolving the crude product in a minimum amount of hot primary solvent, followed by slow addition of the antisolvent until turbidity appears, and then cooling slowly to maximize crystal size and purity.

Chromatographic Purification

For analytical grade material or difficult separations:

| Chromatographic Method | Mobile Phase | Loading Capacity | Purity |

|---|---|---|---|

| Silica Column | DCM/MeOH (95:5 to 90:10) | 5-10% w/w | >99% |

| Reverse Phase HPLC | ACN/Water (50:50 to 80:20) | 1-2% w/w | >99.5% |

| Preparative TLC | Ethyl Acetate/Hexane (1:1) | <1% w/w | >99% |

Characterization and Quality Control

Analytical Methods for Structure Confirmation

| Analytical Technique | Key Information | Expected Results |

|---|---|---|

| ¹H NMR | Proton environments | Characteristic shifts for methine protons adjacent to Br (δ 4.5-5.5 ppm) |

| ¹³C NMR | Carbon framework | Carbonyl carbons (δ 170-175 ppm), C-Br carbons (δ 55-65 ppm) |

| Mass Spectrometry | Molecular weight, isotope pattern | M+ at m/z 395 with characteristic Br isotope pattern |

| Elemental Analysis | Elemental composition | C: 36.48%, H: 3.32%, N: 3.54%, Br: 40.44%, O: 16.22% |

| IR Spectroscopy | Functional groups | C=O stretching (1700-1750 cm⁻¹), COOH (2500-3000 cm⁻¹) |

| X-Ray Crystallography | 3D structure | Confirms stereochemistry and conformation |

Purity Assessment

| Impurity Type | Detection Method | Specification Limit |

|---|---|---|

| Related Substances | HPLC | <2.0% total, <0.5% individual |

| Residual Solvents | GC-Headspace | ICH limits (acetone <5000 ppm, etc.) |

| Heavy Metals | ICP-MS | <20 ppm total |

| Residual Bromine | Ion Chromatography | <500 ppm |

| Water Content | Karl Fischer | <0.5% |

Challenges and Optimization

Common Synthetic Challenges

| Challenge | Manifestation | Solution |

|---|---|---|

| Poor Regioselectivity in Bromination | Multiple brominated products | Use directed bromination with Lewis acids |

| Hydrolysis of Imide | Ring opening | Control water content, optimize pH |

| Colored Impurities | Yellow to brown product | Charcoal treatment, specialized recrystallization |

| Product Stability | Decomposition during storage | Store under inert atmosphere at -20°C |

| Scale-up Issues | Heat transfer problems | Use controlled addition, moderate concentration |

Optimization Strategies

Based on the analysis of patent literature and synthetic reports, several optimization strategies can be implemented:

Catalytic Bromination : Using catalytic amounts of FeBr₃ or AlBr₃ can enhance regioselectivity in the bromination step.

Microwave-Assisted Synthesis : For the imide formation step, microwave irradiation can reduce reaction times from hours to minutes while maintaining high yields.

Green Chemistry Approaches : Replacement of hazardous solvents (CCl₄, chloroform) with more environmentally friendly alternatives (ethyl acetate, 2-methyltetrahydrofuran).

One-Pot Procedures : Combining multiple steps in a single reaction vessel reduces solvent usage and improves overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of bromine atoms or other functional groups.

Substitution: Replacement of bromine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a precursor in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to compounds with significant pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of isoindoline compounds exhibit antimicrobial properties. The dibromo substitution in the compound enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens .

Anti-inflammatory Properties

Studies have suggested that isoindoline derivatives can modulate inflammatory responses. The presence of the dioxo group may play a role in this activity by influencing cellular signaling pathways involved in inflammation .

Chemical Synthesis

3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid serves as an important intermediate in synthetic organic chemistry.

Synthesis of Isoquinoline Alkaloids

The compound can be utilized as a building block for synthesizing isoquinoline alkaloids, which are known for their diverse biological activities including analgesic and antitumor effects .

Coordination Chemistry

The ability of this compound to form complexes with various metals has been explored. Such metal complexes can exhibit unique electronic properties, making them suitable for applications in catalysis and materials science .

Materials Science

The structural characteristics of this compound make it a candidate for developing new materials.

Polymer Formation

Research has indicated that the compound can participate in polymerization reactions due to its functional groups. This property is beneficial for creating novel polymeric materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics .

Photonic Applications

The unique structural features may allow the compound to be incorporated into photonic devices. Its potential optical properties could be harnessed in the development of sensors or light-emitting devices .

Case Studies and Experimental Data

Mechanism of Action

The mechanism of action of 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate their activity.

Signal transduction pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Structural Comparisons

a. Halogenated Phenylpropanoic Acid Derivatives

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (): This compound lacks the isoindole core but shares the propanoic acid backbone. The chlorine substituents and phenolic hydroxyl group contribute to its antimicrobial activity against E. coli and S. aureus .

b. Brominated Isoindole Analogues

- 4-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid (CAS: 101690-99-7, ): Replaces the propanoic acid chain with a benzoic acid group. The molecular weight (443.10 g/mol) is lower due to the absence of the propanoic acid side chain, which may reduce solubility in polar solvents compared to the target compound .

- (2S)-2-[(3aR,4R,7S,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]propanoic acid (): A non-brominated analogue with a chiral center. The absence of bromine atoms decreases molecular weight (277.25 g/mol) and may reduce electrophilic reactivity, impacting interactions with biological targets .

c. 3-Phenylpropanoic Acid Derivatives

- 3-(4′-Hydroxy-3′-methoxyphenyl)propanoic acid (): A phenolic derivative involved in gut microbiota metabolism. It exhibits anti-inflammatory and anti-diabetic activities but lacks the halogenated isoindole core, resulting in lower molecular weight (210.23 g/mol) and distinct pharmacokinetic profiles .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Halogenation |

|---|---|---|---|---|

| Target Compound | C₁₈H₁₇Br₂NO₄ | 471.14 | Brominated isoindole, ketones, propanoic acid | Br (2) |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | C₉H₈Cl₂O₃ | 235.07 | Chlorinated phenyl, hydroxyl, propanoic acid | Cl (2) |

| 4-(5,6-Dibromo...benzoic acid | C₁₆H₁₃Br₂NO₄ | 443.10 | Brominated isoindole, ketones, benzoic acid | Br (2) |

| (2S)-2-[(3aR,4R,7S,7aS)-...propanoic acid | C₁₂H₁₅NO₄ | 277.25 | Methanoisoindole, ketones, propanoic acid | None |

- Key Observations: Bromination increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The propanoic acid group in the target compound provides a carboxylic acid functionality for hydrogen bonding, unlike the benzoic acid analogue .

Industrial and Research Relevance

- Halogenated Compounds : Brominated derivatives like the target compound are valued in medicinal chemistry for their ability to modulate electronic and steric properties. However, their synthesis often requires hazardous reagents, complicating large-scale production .

- Comparative Stability: Non-halogenated analogues () may exhibit better stability under physiological conditions, whereas brominated compounds could face reactivity issues .

Biological Activity

3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and various biological effects based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₆H₁₃Br₂NO₄. Its structure includes a dibrominated isoindole core which is a significant feature contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃Br₂NO₄ |

| CAS Number | 101758-77-4 |

| IUPAC Name | This compound |

| Hazard Classification | Irritant |

Antimicrobial Properties

Recent studies have indicated that derivatives of dibromoisoindoles exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study published in Journal of Medicinal Chemistry demonstrated that certain isoindole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also pointed towards the anticancer potential of dibrominated isoindoles. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, a study reported that a related compound led to significant cell death in breast cancer cells through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with isoindole derivatives. A study indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have explored the biological activities of related compounds:

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of dibromoisoindole derivatives.

- Method : Disk diffusion method against various bacterial strains.

- Results : Compounds showed significant zones of inhibition against E. coli and S. aureus.

-

Case Study on Anticancer Effects :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay to determine cell viability post-treatment.

- Results : Notable reduction in cell viability was observed at concentrations above 10 µM, indicating potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as bromination of isoindolone precursors followed by coupling with propanoic acid derivatives. For example, bromination at the 5,6-positions of octahydro-methanoisoindole dione intermediates can be achieved using bromine in acetic acid under controlled temperatures (40–60°C). Subsequent alkylation or acylation reactions introduce the propanoic acid moiety. Key intermediates include dibrominated isoindole-dione scaffolds and activated ester derivatives (e.g., acid chlorides) for coupling .

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR analyze proton environments and carbon frameworks, with characteristic shifts for dibromo substituents (δ 4.5–5.5 ppm for methine protons adjacent to bromine) and isoindole-dione carbonyls (δ 170–175 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular mass and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in the octahydro-methanoisoindol ring system .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : The compound’s ester and amide bonds are pH-sensitive. Stability studies recommend storing lyophilized samples at –20°C under inert atmospheres. In aqueous solutions, buffered conditions (pH 6–8) minimize hydrolysis. Pre-experiment stability assays using HPLC-PDA are advised to verify integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation arising from stereochemical complexity?

- Methodological Answer : The fused bicyclic system (4,7-methanoisoindol) introduces stereocenters that complicate NMR assignments. Advanced strategies include:

- 2D NMR : ROESY or NOESY correlations map spatial proximity of protons to assign relative configurations.

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, which are compared to experimental data to validate stereochemical assignments .

Q. What in vitro assays are suitable for evaluating bioactivity, given the compound’s structural features?

- Methodological Answer : The isoindole-dione core suggests potential enzyme inhibition. Recommended assays:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., MAPK or PKC isoforms).

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA-based prostaglandin E2 (PGE2) quantification in macrophage cell lines.

- Cytotoxicity Screening : Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Q. How can molecular docking studies be optimized to predict target interactions for this compound?

- Methodological Answer :

- Ligand Preparation : Generate 3D conformers accounting for bicyclic ring flexibility using software like Open Babel.

- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases or GPCRs) based on the compound’s lipophilic dibromo and dioxo groups.

- Docking Protocols : Use AutoDock Vina with Lamarckian genetic algorithms, validating results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.